molecular formula C16H15Cl2FN2O2S B361292 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene CAS No. 497060-77-2

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene

Cat. No. B361292
M. Wt: 389.3g/mol
InChI Key: BIHKZUVJEWJLNM-UHFFFAOYSA-N
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Description

“1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene” is a chemical compound123. Unfortunately, I couldn’t find more detailed information about this compound.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene”, there are general methods for the synthesis of piperazine derivatives4. For example, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis4.



Molecular Structure Analysis

I couldn’t find specific information about the molecular structure of “1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene”.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene”.



Physical And Chemical Properties Analysis

I couldn’t find specific information about the physical and chemical properties of “1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene”.


Scientific Research Applications

Chemical Synthesis and Reactions

Research on compounds structurally related to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene emphasizes the importance of nucleophilic aromatic substitution reactions in creating complex molecules. Pietra and Vitali (1972) explored the mechanisms of such reactions, providing a foundation for synthesizing similarly complex structures through addition-elimination mechanisms Pietra & Vitali, 1972. Additionally, Qiu et al. (2009) demonstrated a practical synthesis approach for a related molecule, emphasizing the relevance of such methodologies in manufacturing pharmaceuticals Qiu et al., 2009.

Biological Significance and Medicinal Chemistry

Compounds with similar structural elements to 1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene play a significant role in medicinal chemistry. For instance, the study of triazine and its derivatives, which share a similar heterocyclic nature, highlights the potential for developing future drugs based on these cores. Triazines exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties Verma, Sinha, & Bansal, 2019.

Potential Therapeutic Applications

Research on the metabolism and pharmacokinetic aspects of arylpiperazine derivatives, which are structurally related to the compound , provides insight into the therapeutic potential of these molecules. Arylpiperazine derivatives have been studied for their use in treating depression, psychosis, and anxiety, highlighting the pharmacological relevance of the piperazine moiety in drug design Caccia, 2007.

Safety And Hazards

I couldn’t find specific safety and hazard information for “1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene”. However, it’s always important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

I couldn’t find specific information about the future directions of research or applications for “1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene”.


properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O2S/c17-12-5-6-13(18)16(11-12)24(22,23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHKZUVJEWJLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182415
Record name 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene

CAS RN

497060-77-2
Record name 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497060-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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